molecular formula C14H7ClFNO2 B11510163 7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one

7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11510163
M. Wt: 275.66 g/mol
InChI Key: PIWZORMCGSCBSX-UHFFFAOYSA-N
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Description

7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzoxazinone derivatives with various functional groups.

Scientific Research Applications

7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-(2-fluorophenyl)-1,4-benzodiazepine: Shares a similar core structure but differs in the presence of a diazepine ring.

    7-chloro-2-(2-fluorophenyl)-quinazoline: Contains a quinazoline ring instead of an oxazinone ring.

    7-chloro-2-(2-fluorophenyl)-imidazo[1,2-a]pyridine: Features an imidazo-pyridine ring system.

Uniqueness

7-chloro-2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H7ClFNO2

Molecular Weight

275.66 g/mol

IUPAC Name

7-chloro-2-(2-fluorophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7ClFNO2/c15-8-5-6-10-12(7-8)17-13(19-14(10)18)9-3-1-2-4-11(9)16/h1-7H

InChI Key

PIWZORMCGSCBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)F

Origin of Product

United States

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